molecular formula C23H15BrN2O3 B5052106 2-[1-(4-Bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione

2-[1-(4-Bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione

Cat. No.: B5052106
M. Wt: 447.3 g/mol
InChI Key: NKDLLUMNWOVTBB-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione is a complex organic compound that belongs to the class of azetidinones This compound is characterized by its unique structure, which includes a bromophenyl group, a phenylazetidinone core, and an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione typically involves multiple steps. One common synthetic route starts with the preparation of the azetidinone core through a [2+2] cycloaddition reaction between a ketene and an imine. The bromophenyl group is introduced via a bromination reaction, and the isoindole-dione moiety is formed through a cyclization reaction involving a phthalic anhydride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to minimize side reactions and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

2-[1-(4-Bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with proteins, while the azetidinone core may inhibit enzyme activity by mimicking natural substrates. The isoindole-dione moiety can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Chlorophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione
  • 2-[1-(4-Fluorophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione
  • 2-[1-(4-Methylphenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione

Uniqueness

The presence of the bromophenyl group in 2-[1-(4-Bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione distinguishes it from its analogs. Bromine atoms can form stronger halogen bonds compared to chlorine or fluorine, potentially leading to higher binding affinities and enhanced biological activity. Additionally, the bromine atom’s larger size may influence the compound’s overall steric properties, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-[1-(4-bromophenyl)-2-oxo-4-phenylazetidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O3/c24-15-10-12-16(13-11-15)25-19(14-6-2-1-3-7-14)20(23(25)29)26-21(27)17-8-4-5-9-18(17)22(26)28/h1-13,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDLLUMNWOVTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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